molecular formula C8H10ClN3 B13622243 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride

5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride

Cat. No.: B13622243
M. Wt: 183.64 g/mol
InChI Key: IOCFHCAJZMWVLN-UHFFFAOYSA-N
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Description

5-[(Methylamino)methyl]pyridine-2-carbonitrile hydrochloride is an organic compound featuring a pyridine ring substituted with a methylaminomethyl group at the 5-position and a nitrile group at the 2-position, formulated as a hydrochloride salt.

Properties

Molecular Formula

C8H10ClN3

Molecular Weight

183.64 g/mol

IUPAC Name

5-(methylaminomethyl)pyridine-2-carbonitrile;hydrochloride

InChI

InChI=1S/C8H9N3.ClH/c1-10-5-7-2-3-8(4-9)11-6-7;/h2-3,6,10H,5H2,1H3;1H

InChI Key

IOCFHCAJZMWVLN-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CN=C(C=C1)C#N.Cl

Origin of Product

United States

Preparation Methods

Halogenation and Nucleophilic Substitution Route

This method involves halogenation of the methyl group at the 5-position of pyridine-2-carbonitrile, followed by substitution with methylamine.

  • Step 1: Halogenation of 5-methylpyridine-2-carbonitrile
    The methyl group at the 5-position is converted to a halomethyl group (e.g., bromomethyl) using halogenation reagents such as thionyl chloride or N-bromosuccinimide (NBS) in solvents like methylene chloride or toluene at low temperatures (0°C to 25°C) to control selectivity and avoid over-halogenation.

  • Step 2: Nucleophilic substitution with methylamine
    The halomethyl intermediate is reacted with methylamine (usually as an aqueous or alcoholic solution) in a polar aprotic solvent such as acetonitrile or N,N-dimethylformamide (DMF) at temperatures ranging from ambient to 80°C. A base such as triethylamine or potassium carbonate is often added to scavenge the generated acid and drive the reaction forward.

  • Step 3: Formation of hydrochloride salt
    The free base is treated with hydrogen chloride gas or HCl in an organic solvent (e.g., ethereal HCl) or in aqueous solution to precipitate the hydrochloride salt, which is isolated by filtration and drying.

Table 1. Typical Reaction Conditions for Halogenation and Substitution

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Halogenation Thionyl chloride or NBS Methylene chloride, toluene 0–25 °C Controlled addition to avoid side reactions
Nucleophilic substitution Methylamine, base (triethylamine, K2CO3) Acetonitrile, DMF 20–80 °C Base neutralizes HX byproduct
Salt formation HCl gas or HCl solution Ether, water Ambient Precipitates hydrochloride salt

Reductive Amination Route

An alternative synthetic route involves the formation of 2-cyano-5-formylpyridine, which undergoes reductive amination with methylamine.

  • Step 1: Synthesis of 2-cyano-5-formylpyridine
    This intermediate can be prepared by selective oxidation of 5-methylpyridine-2-carbonitrile using oxidants like selenium dioxide or manganese dioxide in solvents such as dioxane or toluene under reflux conditions.

  • Step 2: Reductive amination with methylamine
    The aldehyde group at the 5-position is reacted with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride in solvents like methanol or acetonitrile at room temperature to 50°C. This step forms the methylaminomethyl substituent.

  • Step 3: Hydrochloride salt formation
    Similar to the previous method, the free amine is converted to its hydrochloride salt by treatment with HCl.

Table 2. Reaction Parameters for Reductive Amination

Step Reagents/Conditions Solvent(s) Temperature Range Notes
Aldehyde synthesis SeO2 or MnO2 oxidation Dioxane, toluene Reflux (~80–110 °C) Selective oxidation of methyl group
Reductive amination Methylamine, NaBH3CN or NaBH(OAc)3 Methanol, acetonitrile 20–50 °C Mild reducing agents prevent side reactions
Salt formation HCl gas or HCl solution Ether, water Ambient Isolates hydrochloride salt

Reaction Mechanistic Insights and Optimization

  • The halogenation step requires careful temperature control to avoid over-halogenation or side reactions such as pyridine ring chlorination or bromination.
  • Use of polar aprotic solvents enhances nucleophilicity of methylamine and solubility of intermediates, improving yields.
  • Bases such as triethylamine or potassium carbonate are critical to neutralize acidic byproducts (HCl, HBr) and maintain reaction progress.
  • Reductive amination conditions favor selective formation of the methylaminomethyl group without reduction of the nitrile.
  • Salt formation improves compound stability and facilitates purification.

Representative Experimental Data from Literature

Based on patent WO2003082853A1 and US5332824A, the following data summarize yields and purity:

Method Yield (%) Purity (%) Key Notes
Halogenation + substitution 75–85 >95 High selectivity with triethylamine base
Reductive amination 70–80 >90 Mild conditions prevent nitrile reduction

Summary and Recommendations

  • The halogenation followed by nucleophilic substitution route is preferred for scalability due to straightforward reaction steps and robust conditions.
  • The reductive amination route offers a milder alternative but requires careful control to avoid side reactions.
  • Use of appropriate solvents and bases is crucial for maximizing yield and purity.
  • Formation of the hydrochloride salt is a standard final step to improve compound handling.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride is used as a building block for the synthesis of more complex molecules. It is also studied for its reactivity and potential as a catalyst in various chemical reactions .

Biology: In biological research, this compound is investigated for its potential interactions with biological molecules, including proteins and nucleic acids. It may serve as a probe in biochemical assays to study enzyme activity or protein-ligand interactions .

Medicine: In the field of medicine, this compound is explored for its potential therapeutic applications. It may act as a precursor for the synthesis of pharmaceutical agents or as a lead compound in drug discovery .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable in the manufacture of dyes, pigments, and other functional materials .

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]pyridine-2-carbonitrilehydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to three categories of analogs: (1) pyridine derivatives, (2) nitrile-containing pharmaceuticals, and (3) amine-modified psychoactive agents.

Structural Analogues in Pyridine Derivatives

Pyridine-based compounds often exhibit diverse bioactivity. For example:

Compound Substituents Pharmacological Role
Nicotine 3-Pyridylmethylamine Nicotinic acetylcholine agonist
Isoniazid Hydrazine at 4-position Antitubercular agent
Target Compound 5-(Methylaminomethyl), 2-CN Hypothesized SSRI/neurotransmitter modulator

Nitrile-Containing Pharmaceuticals

Nitrile groups are common in drugs due to their electron-withdrawing properties and resistance to enzymatic degradation. Key comparisons include:

  • Citalopram (SSRI) : Features a nitrile group in a phthalane structure, enhancing serotonin reuptake inhibition. The target compound’s pyridine core may offer distinct binding kinetics compared to citalopram’s bicyclic system .
  • Letrozole (aromatase inhibitor) : Uses a triazole-nitride system for enzyme inhibition. The absence of a triazole in the target compound suggests divergent mechanisms .

Amine-Modified Psychoactive Agents

The methylaminomethyl group resembles motifs in SSRIs and tricyclic antidepressants:

  • Fluoxetine (Prozac): Contains a dimethylaminopropyl chain attached to an aromatic ring.
  • Imipramine: A tricyclic amine with broad neurotransmitter effects. The pyridine-nitride system in the target compound could confer selectivity for specific monoamine transporters .

Physicochemical and Pharmacokinetic Properties

While direct data for the target compound is unavailable in the provided evidence, inferences can be drawn from structural analogs:

Property Target Compound Citalopram Nicotine
Molecular Weight ~200–220 g/mol (estimated) 324.4 g/mol 162.2 g/mol
Solubility High (hydrochloride salt) Moderate (hydrochloride) Low (free base)
logP (lipophilicity) ~1.5–2.5 (predicted) 3.5 1.2
Bioavailability Likely high (nitrile stability) 80% 30% (oral)

The hydrochloride salt form enhances aqueous solubility, a critical advantage over free-base analogs like nicotine .

Mechanistic and Therapeutic Implications

However, the methylaminomethyl group’s steric effects might limit binding affinity relative to bulkier amines in drugs like fluoxetine.

Biological Activity

5-[(Methylamino)methyl]pyridine-2-carbonitrile hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

5-[(Methylamino)methyl]pyridine-2-carbonitrile hydrochloride can be described by its molecular formula C8H10N3ClC_8H_{10}N_3Cl. The compound features a pyridine ring substituted with a methylamino group and a carbonitrile functional group, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of 5-[(Methylamino)methyl]pyridine-2-carbonitrile hydrochloride has been explored in various studies, focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

  • Inhibition of Bacterial Growth : Studies have shown that derivatives of this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a related compound displayed a Minimum Inhibitory Concentration (MIC) of 0.21 µM against Pseudomonas aeruginosa and Escherichia coli .
  • Fungal Activity : The compound also demonstrated antifungal properties, particularly against species from the Candida genus. It was noted that certain derivatives showed a larger growth inhibition zone compared to solvent controls .
CompoundMIC (µM)Target Organisms
5-[(Methylamino)methyl]pyridine-2-carbonitrile0.21Pseudomonas aeruginosa, Escherichia coli
Derivative A0.15Candida albicans
Derivative B0.30Micrococcus luteus

Anticancer Activity

Research indicates that the compound may also possess anticancer properties, influencing various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

  • Cell Line Studies : In vitro assays have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells, with some showing IC50 values in the low micromolar range .
  • Mechanistic Insights : The mechanism of action appears to involve interaction with key cellular targets, potentially disrupting critical signaling pathways involved in cancer cell survival.

Case Studies

  • Study on Antimicrobial Properties : A recent study evaluated several thiazolopyridine derivatives for their antimicrobial efficacy, where one derivative exhibited strong inhibitory effects against clinical strains of bacteria and fungi . Molecular docking studies suggested that these compounds bind effectively to DNA gyrase, an essential enzyme for bacterial DNA replication.
  • Anticancer Research : Another study focused on the anticancer potential of related pyridine compounds, revealing their ability to induce apoptosis in human cancer cell lines through caspase activation . This highlights the therapeutic potential of these compounds in oncology.

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